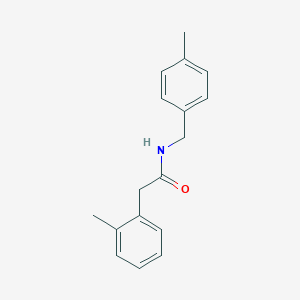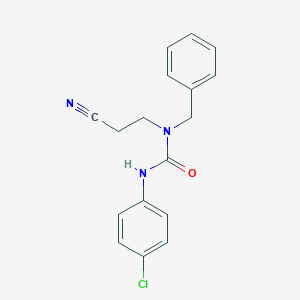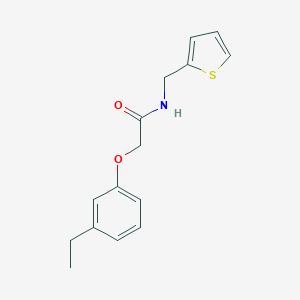![molecular formula C17H18N2O3 B240492 N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide](/img/structure/B240492.png)
N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide, also known as MPA-Na, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a pharmaceutical agent. MPA-Na is a sodium salt derivative of MPA, which is a nonsteroidal anti-inflammatory drug (NSAID) that has been used in the treatment of various inflammatory conditions. MPA-Na has been studied for its potential as an anti-inflammatory and analgesic agent, as well as for its effects on the central nervous system.
Mécanisme D'action
The exact mechanism of action of N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide is not fully understood, but it is believed to involve inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide may also act on other targets, such as ion channels and receptors in the central nervous system.
Biochemical and Physiological Effects:
N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and other inflammatory mediators, leading to reduced inflammation and pain. Additionally, N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide has been shown to have effects on neurotransmitters and receptors in the central nervous system, potentially leading to anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide in lab experiments is its well-studied pharmacological effects. It has been extensively studied for its potential as an anti-inflammatory and analgesic agent, as well as for its effects on the central nervous system. Additionally, N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide is relatively easy to synthesize and purify, making it a convenient compound to work with in the lab.
One limitation of using N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide in lab experiments is its potential toxicity. Like other NSAIDs, N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide can cause gastrointestinal, renal, and hepatic toxicity at high doses. Additionally, N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide may have effects on other physiological systems, such as the cardiovascular system, that need to be carefully monitored in lab experiments.
Orientations Futures
There are a number of potential future directions for research on N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide. One area of interest is the development of more selective COX inhibitors that may have fewer side effects than current NSAIDs. Additionally, there is interest in the potential anxiolytic and antidepressant effects of N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide, and further studies may be needed to fully understand these effects and their underlying mechanisms. Finally, there may be potential for the use of N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide in combination with other drugs or therapies for the treatment of various inflammatory and neurological conditions.
Méthodes De Synthèse
N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide can be synthesized using a variety of methods, including reaction of MPA with sodium hydroxide or sodium methoxide, or by reaction of MPA with sodium ethoxide followed by acidification. One of the most commonly used methods involves the reaction of MPA with sodium hydride in the presence of an appropriate solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified using standard techniques, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory conditions, such as arthritis and inflammatory bowel disease. Additionally, N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide has been shown to have effects on the central nervous system, including potential anxiolytic and antidepressant effects.
Propriétés
Nom du produit |
N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide |
|---|---|
Formule moléculaire |
C17H18N2O3 |
Poids moléculaire |
298.34 g/mol |
Nom IUPAC |
N-methyl-2-[4-[(2-phenoxyacetyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C17H18N2O3/c1-18-16(20)11-13-7-9-14(10-8-13)19-17(21)12-22-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |
Clé InChI |
NXJPYANGUXMBEH-UHFFFAOYSA-N |
SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
SMILES canonique |
CNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240430.png)
![N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B240445.png)

![3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240461.png)

![3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide](/img/structure/B240483.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide](/img/structure/B240485.png)
![N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B240489.png)
![5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B240490.png)
![5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B240494.png)

![3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide](/img/structure/B240503.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B240515.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-ethoxybenzamide](/img/structure/B240522.png)